![molecular formula C9H22O2SSi2 B14698193 Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester CAS No. 21247-20-1](/img/structure/B14698193.png)
Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester is a chemical compound with the molecular formula C9H22O2SSi2. It is known for its unique structural features, which include a propanoic acid backbone with trimethylsilyl groups attached to both the sulfur and ester functionalities. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester typically involves the reaction of propanoic acid derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme can be represented as follows:
Propanoic acid derivative+Trimethylsilyl chloride→Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like halogens or nucleophiles can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted propanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester involves its ability to act as a silylating agent. The trimethylsilyl groups can protect reactive sites on molecules, allowing for selective reactions to occur. This compound can interact with various molecular targets, including enzymes and proteins, by modifying their functional groups and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, trimethylsilyl ester
- Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 3-(Trimethylsilyl)propionic acid sodium salt
Uniqueness
Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester is unique due to the presence of both sulfur and trimethylsilyl groups, which impart distinct chemical reactivity and stability. This makes it particularly useful in reactions requiring selective silylation and protection of functional groups.
Eigenschaften
CAS-Nummer |
21247-20-1 |
|---|---|
Molekularformel |
C9H22O2SSi2 |
Molekulargewicht |
250.51 g/mol |
IUPAC-Name |
trimethylsilyl 3-trimethylsilylsulfanylpropanoate |
InChI |
InChI=1S/C9H22O2SSi2/c1-13(2,3)11-9(10)7-8-12-14(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
PUROFOJLQZGUBG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CCS[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
![[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate](/img/structure/B14698117.png)
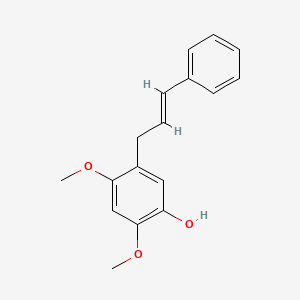
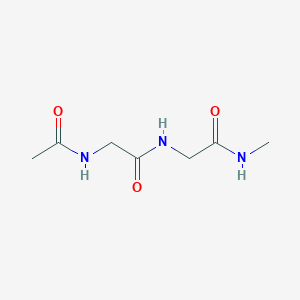
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
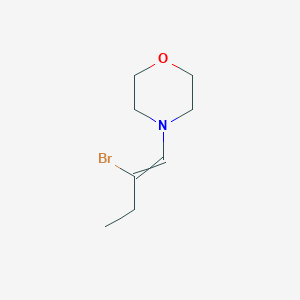
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
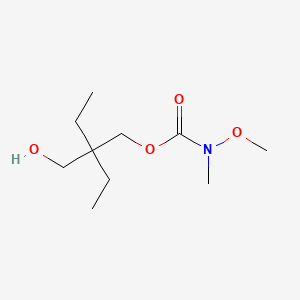
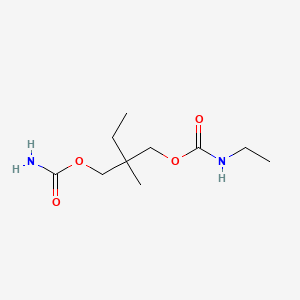
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
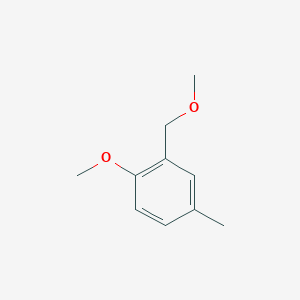
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
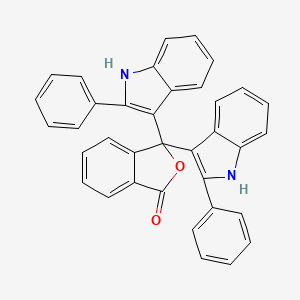
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
